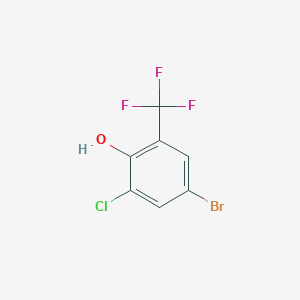

4-Bromo-6-chloro-2-trifluoromethylphenol

Description

4-Bromo-6-chloro-2-trifluoromethylphenol is a halogenated phenolic compound featuring bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) substituents at positions 4, 6, and 2, respectively, on the aromatic ring. Its molecular formula is C₇H₃BrClF₃O, with a molecular weight of 275.45 g/mol . Fluorinated phenols like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of fluorine, which enhance stability and bioactivity .

Properties

IUPAC Name |

4-bromo-2-chloro-6-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJRWMQHKKATCDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701250994 | |

| Record name | Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414870-65-7 | |

| Record name | Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701250994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-trifluoromethylphenol typically involves the halogenation of a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol compound is treated with bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide under specific reaction conditions .

Industrial Production Methods

Industrial production of 4-Bromo-6-chloro-2-trifluoromethylphenol may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-trifluoromethylphenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the phenol group to a hydroxy group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenols with different functional groups replacing the halogens.

Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

Reduction Reactions: Products include hydroxy derivatives and dehalogenated phenols.

Scientific Research Applications

4-Bromo-6-chloro-2-trifluoromethylphenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-trifluoromethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition or activation of enzymatic pathways, leading to various biological outcomes .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: The trifluoromethyl group in 4-Bromo-6-chloro-2-trifluoromethylphenol significantly increases acidity (lower pKa) compared to methyl- or fluoro-substituted analogs like 4-Bromo-2-chloro-6-methylphenol or 4-Bromo-2-chloro-6-fluorophenol .

Positional Isomerism: The compound 2-Bromo-6-chloro-4-(trifluoromethyl)phenol shares the same molecular formula but differs in substituent positions, which may alter reactivity and binding affinity in pharmaceutical applications.

Solubility and Lipophilicity: The CF₃ group enhances lipophilicity, making 4-Bromo-6-chloro-2-trifluoromethylphenol more suitable for lipid-rich environments (e.g., cell membranes) compared to less fluorinated analogs .

Synthetic Utility: Bromo- and chloro-substituted phenols are frequently used to synthesize Schiff bases (e.g., ) or benzamide derivatives (e.g., ), indicating their role as versatile intermediates .

Structural Characterization

- X-ray Crystallography: Bromo-chloro-phenol derivatives, such as those in and , are often characterized via single-crystal X-ray diffraction to confirm substituent positions and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

- Computational Studies : Density functional theory (DFT) analyses of similar compounds (e.g., ) reveal optimized geometries and electronic properties, aiding in predicting reactivity .

Pharmaceutical Relevance

- Intermediate in Drug Synthesis: The compound in , a benzamide derivative, highlights the use of bromo/chloro-trifluoromethylphenols as precursors in antiviral or anticancer agents .

- Bioactivity Enhancement : The CF₃ group improves metabolic stability and target binding, as seen in fluorinated agrochemicals and pharmaceuticals .

Notes on Data Limitations and Discrepancies

- Discontinued Availability: 4-Bromo-6-chloro-2-trifluoromethylphenol is listed as discontinued in , suggesting challenges in synthesis or niche applications.

- Positional Isomerism: The distinction between 4-Bromo-6-chloro-2-trifluoromethylphenol and its isomer () is critical; misassignment of substituent positions could lead to erroneous conclusions in structure-activity relationships .

- Inferred Properties : Direct experimental data (e.g., pKa, solubility) for the target compound are scarce; properties are inferred from analogs with similar substituents .

Biological Activity

4-Bromo-6-chloro-2-trifluoromethylphenol is an organic compound notable for its unique chemical structure, which includes both halogen and trifluoromethyl substituents. This compound has garnered interest in various fields, particularly in biological research, due to its potential antimicrobial, antifungal, and pharmacological properties. This article explores the biological activity of 4-Bromo-6-chloro-2-trifluoromethylphenol, highlighting its mechanisms of action, applications, and relevant research findings.

The molecular formula of 4-Bromo-6-chloro-2-trifluoromethylphenol is C7H4BrClF3O. It belongs to the class of trifluoromethylphenols, characterized by the presence of electron-withdrawing trifluoromethyl groups that enhance its reactivity and biological activity.

The biological activity of 4-Bromo-6-chloro-2-trifluoromethylphenol is primarily attributed to its interactions with various molecular targets. The halogen atoms and the trifluoromethyl group contribute to its high binding affinity for specific enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, influencing processes such as inflammation and cell proliferation.

- Gene Expression Modulation : The compound may interact with transcription factors or regulatory proteins, altering gene expression profiles related to stress responses or cellular growth.

Antimicrobial Activity

Research has demonstrated that 4-Bromo-6-chloro-2-trifluoromethylphenol exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate a potent antibacterial effect comparable to standard antibiotics.

| Microorganism | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 |

| Escherichia coli | 15.0 | 2 |

Cytotoxicity

In addition to its antimicrobial properties, the compound has been evaluated for cytotoxic effects on cancer cell lines. Studies indicate that it exhibits selective cytotoxicity against breast cancer cells (MCF-7), with IC50 values suggesting moderate effectiveness in inhibiting cell proliferation.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 20.0 |

| Hek293 | 25.0 |

Case Studies

- Antibacterial Evaluation : A study assessed the antibacterial efficacy of several halogenated phenols, including 4-Bromo-6-chloro-2-trifluoromethylphenol. Results showed that this compound significantly inhibited the growth of Gram-positive bacteria, suggesting potential as a therapeutic agent against resistant strains .

- Cytotoxicity Against Cancer Cells : Another investigation focused on the cytotoxic effects of halogenated phenols on various cancer cell lines. The study concluded that 4-Bromo-6-chloro-2-trifluoromethylphenol demonstrated a promising ability to induce apoptosis in MCF-7 cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.